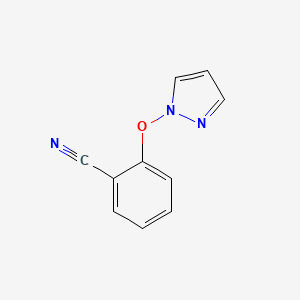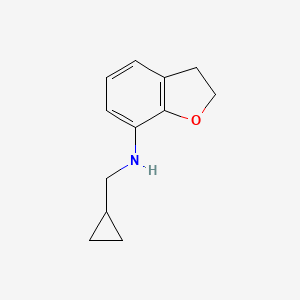
N-(Cyclopropylmethyl)-2,3-dihydro-1-benzofuran-7-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(Cyclopropylmethyl)-2,3-dihydrobenzofuran-7-amine is an organic compound that features a cyclopropylmethyl group attached to a dihydrobenzofuran ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Cyclopropylmethyl)-2,3-dihydrobenzofuran-7-amine typically involves the following steps:
Formation of the Cyclopropylmethyl Group: This can be achieved through various methods, such as the Corey-Chaykovsky reaction or the Simmons-Smith reaction, which introduce the cyclopropyl ring onto a suitable precursor.
Attachment to the Dihydrobenzofuran Ring: The cyclopropylmethyl group is then attached to the dihydrobenzofuran ring through a series of reactions, including nucleophilic substitution and amination.
Industrial Production Methods
Industrial production of this compound may involve scalable processes such as flow chemistry, which allows for continuous production and improved yields. The use of green chemistry principles, such as minimizing the use of hazardous reagents and optimizing reaction conditions, is also emphasized .
Chemical Reactions Analysis
Types of Reactions
N-(Cyclopropylmethyl)-2,3-dihydrobenzofuran-7-amine undergoes various chemical reactions, including:
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups onto the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride
Substitution: Halogenating agents, nucleophiles like amines or alcohols
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of N-(Cyclopropylmethyl)-2,3-dihydrobenzofuran-7-amine .
Scientific Research Applications
N-(Cyclopropylmethyl)-2,3-dihydrobenzofuran-7-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(Cyclopropylmethyl)-2,3-dihydrobenzofuran-7-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects . The pathways involved in these interactions are still under investigation, but they may include signal transduction and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
N-(Cyclopropylmethyl)-2,3-dihydrobenzofuran-7-amine: shares similarities with other compounds that have a cyclopropylmethyl group or a dihydrobenzofuran ring, such as naloxone and naltrexone.
Uniqueness
Structural Uniqueness: The combination of the cyclopropylmethyl group and the dihydrobenzofuran ring gives N-(Cyclopropylmethyl)-2,3-dihydrobenzofuran-7-amine unique structural properties that may result in distinct biological activities.
Functional Versatility: The compound’s ability to undergo various chemical reactions makes it a versatile building block for the synthesis of more complex molecules.
Properties
CAS No. |
61070-81-3 |
|---|---|
Molecular Formula |
C12H15NO |
Molecular Weight |
189.25 g/mol |
IUPAC Name |
N-(cyclopropylmethyl)-2,3-dihydro-1-benzofuran-7-amine |
InChI |
InChI=1S/C12H15NO/c1-2-10-6-7-14-12(10)11(3-1)13-8-9-4-5-9/h1-3,9,13H,4-8H2 |
InChI Key |
GTJKKQRIZZPIBS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1CNC2=CC=CC3=C2OCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


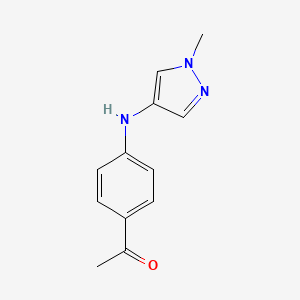
![3-Phenyl-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12881204.png)
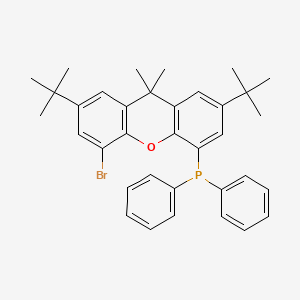
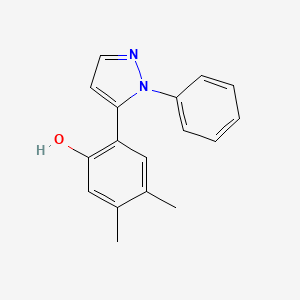

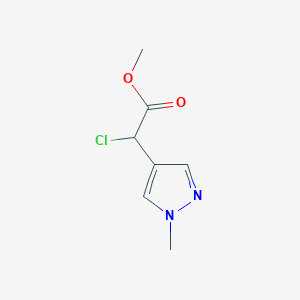
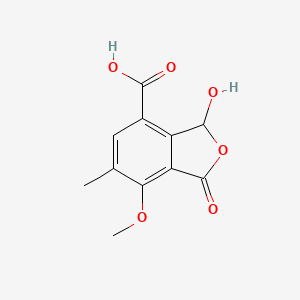
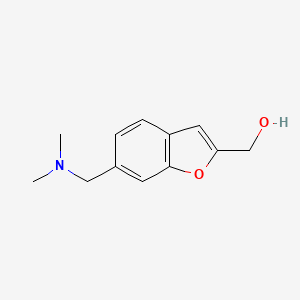
![4-(Difluoromethyl)benzo[d]oxazole-2-carbaldehyde](/img/structure/B12881240.png)
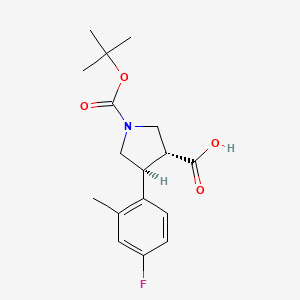
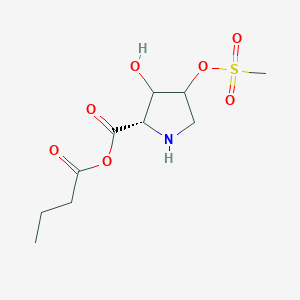
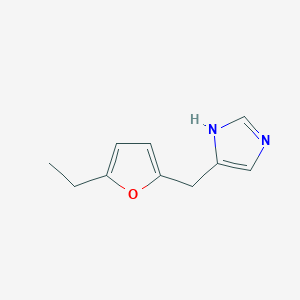
![2-(Dibenzo[b,d]furan-2-carbonyl)benzoic acid](/img/structure/B12881283.png)
